methyl 7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylate
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Overview
Description
Methyl 7-aminotricyclo[2210,2,6]heptane-1-carboxylate is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylate typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of appropriate precursors under controlled conditions to form the tricyclic core. This is followed by functional group modifications to introduce the amino and ester groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially enhancing its reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, solvent choice, and reaction time, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Methyl 7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: Its reactivity and stability make it useful in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential to understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[2.2.1.0,2,6]heptane derivatives: These compounds share the tricyclic core but differ in functional groups, leading to variations in reactivity and applications.
Spiro compounds: These compounds have a similar rigid structure but with different connectivity, affecting their chemical behavior.
Uniqueness
Methyl 7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylate is unique due to its specific functional groups and the challenges associated with its synthesis. Its distinct structure provides opportunities for novel applications and insights into tricyclic compound chemistry.
Properties
CAS No. |
2408965-41-1 |
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Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
methyl 7-aminotricyclo[2.2.1.02,6]heptane-1-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-12-8(11)9-5-2-4(7(9)10)3-6(5)9/h4-7H,2-3,10H2,1H3 |
InChI Key |
HSEAYBBXRZDUJG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12C3C1CC(C3)C2N |
Purity |
95 |
Origin of Product |
United States |
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